3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine
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Overview
Description
3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. The unique combination of bromine and fluorine atoms imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine typically involves the bromination of 2-(bromomethyl)-6-fluoropyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki, Sonogashira, and Stille cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Palladium or copper catalysts are typically used, along with ligands such as triphenylphosphine or 1,10-phenanthroline.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or alkynyl pyridine derivatives.
Oxidation and Reduction Reactions: Formation of carboxylic acids or methyl-substituted pyridines.
Scientific Research Applications
3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxy-N-phenylbenzamides: Known for their inhibitory effects on photosynthesis.
2,5-Dibromo-3-methylthiophene: Used in Suzuki cross-coupling reactions for the synthesis of biaryl compounds.
Uniqueness
3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions and applications .
Properties
CAS No. |
632628-08-1 |
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Molecular Formula |
C6H3Br3FN |
Molecular Weight |
347.80 g/mol |
IUPAC Name |
3,5-dibromo-2-(bromomethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H3Br3FN/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2 |
InChI Key |
PWMNUNLFJJBOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)CBr)Br |
Origin of Product |
United States |
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